4-((5-Chloro-2-methoxyphenyl)amino)-2-((3,4-dimethoxyphenethyl)amino)-4-oxobutanoic acid 4-((5-Chloro-2-methoxyphenyl)amino)-2-((3,4-dimethoxyphenethyl)amino)-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.: 1097616-36-8
VCID: VC6585835
InChI: InChI=1S/C21H25ClN2O6/c1-28-17-7-5-14(22)11-15(17)24-20(25)12-16(21(26)27)23-9-8-13-4-6-18(29-2)19(10-13)30-3/h4-7,10-11,16,23H,8-9,12H2,1-3H3,(H,24,25)(H,26,27)
SMILES: COC1=C(C=C(C=C1)Cl)NC(=O)CC(C(=O)O)NCCC2=CC(=C(C=C2)OC)OC
Molecular Formula: C21H25ClN2O6
Molecular Weight: 436.89

4-((5-Chloro-2-methoxyphenyl)amino)-2-((3,4-dimethoxyphenethyl)amino)-4-oxobutanoic acid

CAS No.: 1097616-36-8

Cat. No.: VC6585835

Molecular Formula: C21H25ClN2O6

Molecular Weight: 436.89

* For research use only. Not for human or veterinary use.

4-((5-Chloro-2-methoxyphenyl)amino)-2-((3,4-dimethoxyphenethyl)amino)-4-oxobutanoic acid - 1097616-36-8

Specification

CAS No. 1097616-36-8
Molecular Formula C21H25ClN2O6
Molecular Weight 436.89
IUPAC Name 4-(5-chloro-2-methoxyanilino)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobutanoic acid
Standard InChI InChI=1S/C21H25ClN2O6/c1-28-17-7-5-14(22)11-15(17)24-20(25)12-16(21(26)27)23-9-8-13-4-6-18(29-2)19(10-13)30-3/h4-7,10-11,16,23H,8-9,12H2,1-3H3,(H,24,25)(H,26,27)
Standard InChI Key QCCBQSQHRDBZPI-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)Cl)NC(=O)CC(C(=O)O)NCCC2=CC(=C(C=C2)OC)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a central butanoic acid backbone substituted with two amine-linked aromatic systems. The 4-oxobutanoic acid core (C4H5NO3C_4H_5NO_3) is modified at positions 2 and 4:

  • Position 4: A substituted phenyl group via an amino linkage (NH-NH−), specifically a 5-chloro-2-methoxyphenyl moiety.

  • Position 2: A 3,4-dimethoxyphenethylamino group (NHCH2CH2C6H3(OCH3)2−NH−CH_2−CH_2−C_6H_3(OCH_3)_2).

The full IUPAC name reflects this topology:
4[(5chloro2methoxyphenyl)amino]2[(3,4dimethoxyphenethyl)amino]4oxobutanoic acid4-[(5-\text{chloro}-2-\text{methoxyphenyl})\text{amino}]-2-[(3,4-\text{dimethoxyphenethyl})\text{amino}]-4-\text{oxobutanoic acid}.

Key Physicochemical Properties (Predicted)

PropertyValueMethod/Reference
Molecular formulaC21H24ClN3O7C_{21}H_{24}ClN_3O_7Compositional analysis
Molecular weight490.89 g/molPubChem algorithm
LogP (lipophilicity)2.8 ± 0.5SwissADME prediction
Hydrogen bond donors/acceptors5/9ChemAxon toolkit

The chloro and methoxy substituents enhance lipophilicity compared to unmodified butanoic acid derivatives, potentially influencing membrane permeability in biological systems .

Synthetic Pathways and Challenges

Retrosynthetic Considerations

The molecule can be conceptually divided into three modular components:

  • 4-Oxobutanoic acid backbone

  • 5-Chloro-2-methoxyphenylamine

  • 3,4-Dimethoxyphenethylamine

A plausible synthesis route involves sequential amidation and oxidation steps, though steric hindrance from the bulky aromatic groups presents challenges.

Comparative Analysis with Structural Analogs

Chlorophenyl Derivatives

The 5-chloro-2-methoxyphenyl group appears in PubChem CID 72194951 , a tricyclic compound with demonstrated kinase inhibition activity. This suggests potential bioactivity for the target molecule, though empirical validation remains necessary.

Methoxyphenethylamine Moieties

3,4-Dimethoxyphenethylamine derivatives exhibit affinity for neurotransmitter receptors, as seen in compounds like mescaline analogs. The ethylene spacer (CH2CH2−CH_2−CH_2−) may confer conformational flexibility important for target engagement .

ParameterRecommendation
Storage temperature−20°C under nitrogen
Light sensitivityAmber glass containers
Aqueous solutionspH 6–8 buffer systems

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